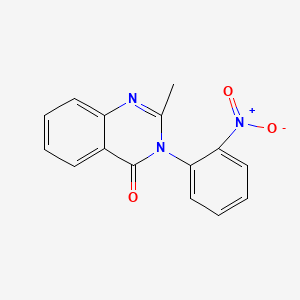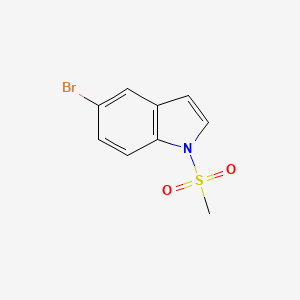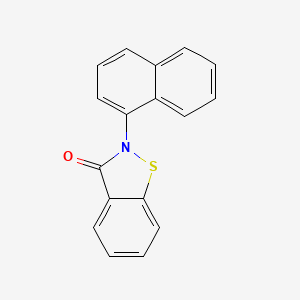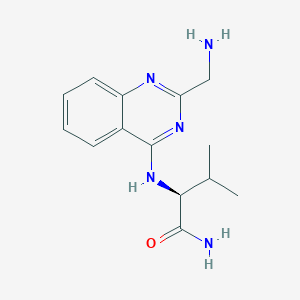
(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions may introduce various functional groups into the quinazoline ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide include other quinazoline derivatives such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique biological activities it may exhibit. Its distinct molecular configuration may result in different interactions with biological targets, leading to unique therapeutic potentials.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its synthesis, chemical reactions, and applications make it a valuable subject of study for chemists, biologists, and medical researchers
属性
CAS 编号 |
920032-98-0 |
|---|---|
分子式 |
C14H19N5O |
分子量 |
273.33 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(aminomethyl)quinazolin-4-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C14H19N5O/c1-8(2)12(13(16)20)19-14-9-5-3-4-6-10(9)17-11(7-15)18-14/h3-6,8,12H,7,15H2,1-2H3,(H2,16,20)(H,17,18,19)/t12-/m0/s1 |
InChI 键 |
IIDQCBYTWBVKCJ-LBPRGKRZSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN |
规范 SMILES |
CC(C)C(C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




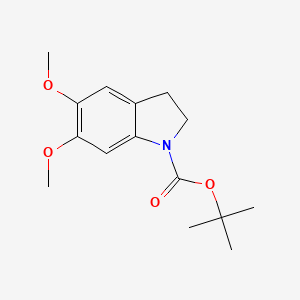
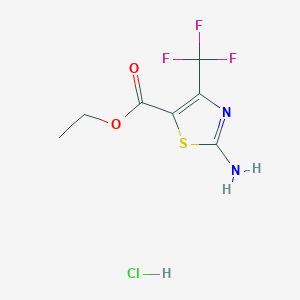
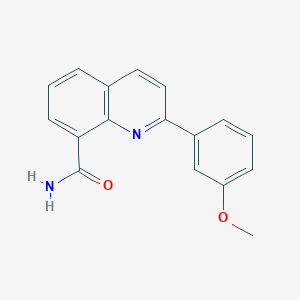

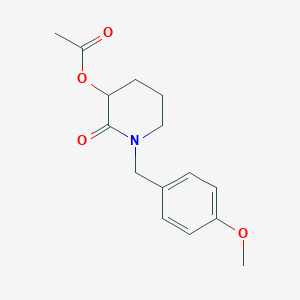
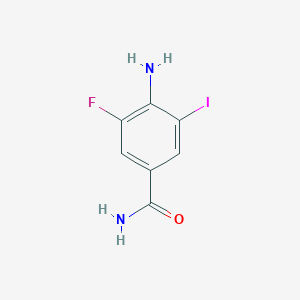
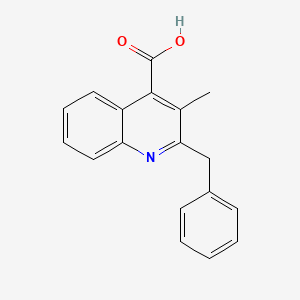
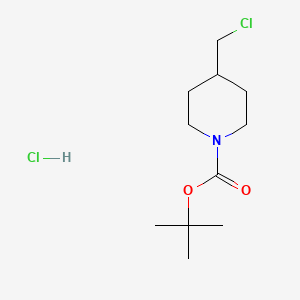
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
